molecular formula C11H15ClN2S B14679063 (E)-1-(tert-Butylsulfanyl)-2-(4-chloro-2-methylphenyl)diazene CAS No. 29577-87-5

(E)-1-(tert-Butylsulfanyl)-2-(4-chloro-2-methylphenyl)diazene

Cat. No.: B14679063
CAS No.: 29577-87-5
M. Wt: 242.77 g/mol
InChI Key: GLCBTLUAAZXGAQ-UHFFFAOYSA-N
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Description

Tert-butyl (4-chloro-2-methylphenyl)azo sulfide is an organic compound characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an azo sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-chloro-2-methylphenyl)azo sulfide typically involves the reaction of 4-chloro-2-methylaniline with tert-butyl nitrite in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently reacts with a sulfur-containing nucleophile to form the azo sulfide linkage .

Industrial Production Methods

Industrial production methods for tert-butyl (4-chloro-2-methylphenyl)azo sulfide may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-chloro-2-methylphenyl)azo sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (4-chloro-2-methylphenyl)azo sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-2-methylphenyl)azo sulfide involves its interaction with molecular targets through its azo and sulfide functionalities. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-chlorophenyl)azo sulfide
  • tert-Butyl (2-methylphenyl)azo sulfide
  • tert-Butyl (4-chloro-2-methylphenyl)azo ether

Uniqueness

Tert-butyl (4-chloro-2-methylphenyl)azo sulfide is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

29577-87-5

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77 g/mol

IUPAC Name

tert-butylsulfanyl-(4-chloro-2-methylphenyl)diazene

InChI

InChI=1S/C11H15ClN2S/c1-8-7-9(12)5-6-10(8)13-14-15-11(2,3)4/h5-7H,1-4H3

InChI Key

GLCBTLUAAZXGAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NSC(C)(C)C

Origin of Product

United States

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